molecular formula C17H13Cl2N3O2S B2364358 3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone CAS No. 477853-17-1

3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone

Cat. No. B2364358
CAS RN: 477853-17-1
M. Wt: 394.27
InChI Key: NPXCPYFKNCMXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone” is also known as "1-[(2,4-dichlorophenyl)methyl]-3-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one" .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring .


Chemical Reactions Analysis

The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .

Scientific Research Applications

Anticancer Applications

Oxadiazole derivatives have been studied for their potential as anticancer agents. The presence of the oxadiazole ring can contribute to the pharmacophore, enhancing the compound’s ability to interact with biological targets involved in cancer progression . The specific compound mentioned could be investigated for its anticancer properties, possibly acting on certain enzymes or receptors that are overexpressed in cancer cells.

Antimicrobial Agents

The structural flexibility of oxadiazoles allows them to be modified into compounds with significant antimicrobial activity . The allylsulfanyl and dichlorobenzyl groups in the compound could be optimized to target a range of bacterial and fungal pathogens, potentially leading to the development of new classes of antibiotics.

Antidiabetic Activity

Some oxadiazole derivatives have shown promising results in reducing glucose levels, comparable to existing antidiabetic drugs . The compound could be explored for its antidiabetic effects, possibly through mechanisms involving the modulation of insulin release or glucose metabolism.

Vasodilatory Effects

Oxadiazoles have been identified as vasodilators, which can relax blood vessels and improve blood flow . Research into the vasodilatory effects of this compound could lead to new treatments for conditions like hypertension and other cardiovascular diseases.

Anticonvulsant Properties

The oxadiazole nucleus has been associated with anticonvulsant activity, which is beneficial in the treatment of epilepsy . The compound’s effect on neuronal ion channels or neurotransmitter systems could be a focus of neurological research.

High-Energy Materials

Due to their energetic behavior, oxadiazole derivatives can be used in the design of high-energy materials . The compound’s potential as an energetic core could be explored for applications in propellants or explosives, where stability and energy release are critical factors.

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives can involve a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases .

Future Directions

The development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells .

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S/c1-2-8-25-17-21-20-15(24-17)13-4-3-7-22(16(13)23)10-11-5-6-12(18)9-14(11)19/h2-7,9H,1,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXCPYFKNCMXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(O1)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.